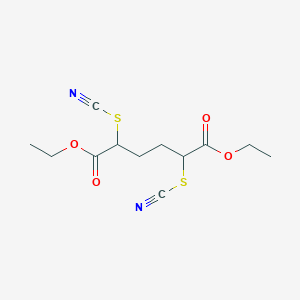
Diethyl 2,5-dithiocyanatohexanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2,5-dithiocyanatohexanedioate is an organic compound with the molecular formula C12H16N2O4S2 It is characterized by the presence of two dithiocyanato groups attached to a hexanedioate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2,5-dithiocyanatohexanedioate typically involves the reaction of diethyl hexanedioate with thiocyanate reagents under controlled conditions. One common method involves the use of potassium thiocyanate in the presence of a suitable solvent such as acetonitrile. The reaction is carried out at elevated temperatures to facilitate the formation of the dithiocyanato groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 2,5-dithiocyanatohexanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiocyanato groups to thiol groups.
Substitution: The dithiocyanato groups can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted hexanedioate derivatives.
Aplicaciones Científicas De Investigación
Diethyl 2,5-dithiocyanatohexanedioate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive dithiocyanato groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of novel drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of diethyl 2,5-dithiocyanatohexanedioate involves its reactive dithiocyanato groups, which can interact with various molecular targets. These interactions may include the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to alterations in their function. The compound’s effects are mediated through pathways involving thiol-disulfide exchange reactions and other redox processes.
Comparación Con Compuestos Similares
Similar Compounds
- Diethyl 2,5-dihydroxyterephthalate
- Diethyl 2,5-dihydroxyhexanedioate
Uniqueness
Diethyl 2,5-dithiocyanatohexanedioate is unique due to the presence of dithiocyanato groups, which impart distinct chemical reactivity compared to similar compounds. This reactivity makes it valuable for specific applications where thiol-reactive groups are required.
Propiedades
Número CAS |
64661-05-8 |
|---|---|
Fórmula molecular |
C12H16N2O4S2 |
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
diethyl 2,5-dithiocyanatohexanedioate |
InChI |
InChI=1S/C12H16N2O4S2/c1-3-17-11(15)9(19-7-13)5-6-10(20-8-14)12(16)18-4-2/h9-10H,3-6H2,1-2H3 |
Clave InChI |
CHYFVVODXASOEP-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(CCC(C(=O)OCC)SC#N)SC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


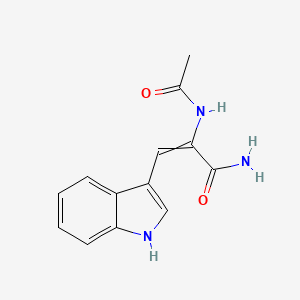
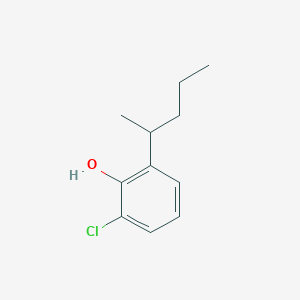
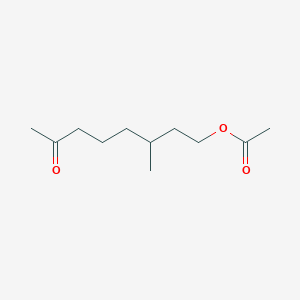
![1-(Phenoxymethyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14492558.png)

![1,1'-[Ethane-1,2-diylbis(oxy)]bis(2,3,4,5-tetrabromo-6-methylbenzene)](/img/structure/B14492569.png)
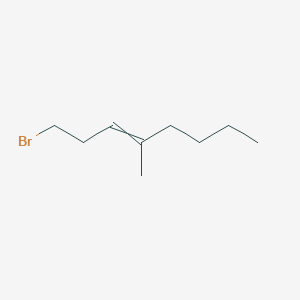
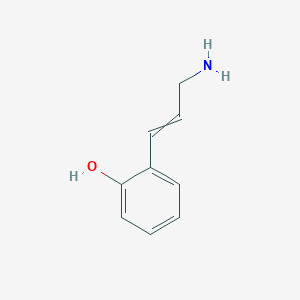
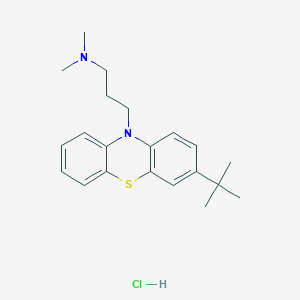
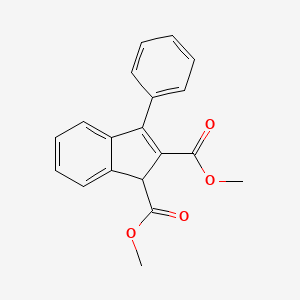
![(2-{[(2S)-4-Carboxylato-1-methoxy-1-oxobutan-2-yl]amino}-2-oxoethyl)benzene](/img/structure/B14492606.png)
![[2-(2-{Phenyl[(E)-(quinolin-8-yl)diazenyl]methylidene}hydrazinyl)phenoxy]acetic acid](/img/structure/B14492621.png)
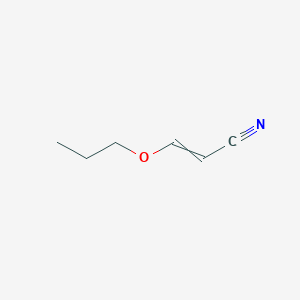
![1,1-Dibromospiro[2.2]pentane](/img/structure/B14492628.png)
